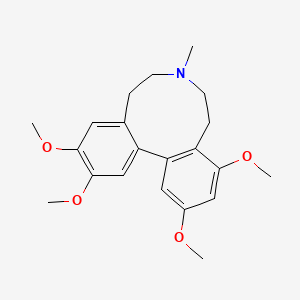

Protostephanine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,14,16-tetramethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-8-6-14-10-20(25-4)21(26-5)13-17(14)18-11-15(23-2)12-19(24-3)16(18)7-9-22/h10-13H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRPVRSCPJYUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3=C(CC1)C(=CC(=C3)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-28-0 | |

| Record name | Protostephanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROTOSTEPHANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HEL0402TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Isolation of Protostephanine from Stephania japonica

Abstract: This technical guide provides a comprehensive, in-depth methodology for the isolation of protostephanine, a bioactive hasubanan alkaloid, from the plant Stephania japonica (Menispermaceae). Protostephanine is notable for being the first discovered alkaloid possessing the unique dibenz[d,f]azonine structure, a feature that has drawn interest for synthetic and pharmacological research.[1] This document is intended for researchers, natural product chemists, and drug development professionals, offering a narrative built on established scientific principles. It moves beyond a simple protocol by explaining the causality behind experimental choices, ensuring a self-validating and robust workflow from plant material processing to the characterization of the final pure compound.

Introduction: The Botanical and Chemical Landscape

Stephania japonica, commonly known as tape-vine, is a climbing plant found throughout Asia.[2][3] Traditionally, its leaves and roots have been used in remedies for fever, diarrhea, and dyspepsia.[3] The medicinal properties of the genus Stephania are largely attributed to its rich diversity of benzylisoquinoline alkaloids (BIAs).[4][5]

Among these, protostephanine (C₂₁H₂₇NO₄, M.W. 357.44) stands out.[1] Its structure is not a typical BIA framework but a rearranged one, representing a unique biosynthetic diversion. Understanding this pathway provides a logical foundation for its extraction; the biosynthesis is believed to proceed from a 1-benzylisoquinoline precursor through phenolic oxidation to form a dienone intermediate, which then undergoes rearrangement.[6] This chemical nature—a moderately polar, nitrogen-containing base—dictates the entire isolation strategy.

Conceptual Biosynthetic Origin of the Protostephanine Skeleton

The following diagram illustrates the hypothetical rearrangement from a benzylisoquinoline precursor to the core protostephanine structure, providing context for its unique chemistry.

Caption: Conceptual biosynthetic pathway leading to the protostephanine core.

Part 1: Sourcing and Preparation of Botanical Material

The quality and integrity of the starting material are paramount for a successful isolation. The concentration and profile of alkaloids can vary based on geography, season, and plant part.[5]

Step-by-Step Protocol:

-

Collection and Authentication: Collect fresh, healthy roots and tubers of Stephania japonica. Botanical authentication by a qualified taxonomist is a critical first step to prevent misidentification with other species of Stephania or related genera.

-

Cleaning and Drying: Thoroughly wash the collected plant material with water to remove soil and debris. Chop the material into smaller pieces to facilitate drying. Shade-dry the pieces at ambient temperature for 2-3 weeks or use a hot-air oven at a controlled temperature (40-50°C) until brittle. Overheating can lead to the degradation of thermolabile alkaloids.

-

Pulverization: Grind the dried material into a coarse powder (approx. 40-60 mesh size). This crucial step significantly increases the surface area available for solvent penetration, maximizing extraction efficiency. Store the powder in airtight, light-proof containers to prevent degradation.

Part 2: Crude Alkaloid Extraction: An Acid-Base Approach

The core of the isolation relies on the basic nature of the alkaloid's nitrogen atom. The following acid-base liquid-liquid extraction protocol is designed to selectively separate the alkaloids from neutral, non-basic compounds present in the initial plant extract.

Experimental Workflow:

-

Maceration or Soxhlet Extraction:

-

Rationale: Methanol is an excellent solvent for this initial step due to its polarity, which allows it to efficiently solubilize a broad spectrum of alkaloids.

-

Protocol: Macerate the dried plant powder in methanol (1:10 w/v) for 72 hours with periodic agitation. Alternatively, for more exhaustive extraction, use a Soxhlet apparatus for 24-48 hours. Filter the extract and concentrate it in vacuo using a rotary evaporator to obtain a dark, viscous residue.

-

-

Acid-Base Partitioning:

-

Rationale: This multi-step process exploits the pH-dependent solubility of alkaloids. In an acidic medium, the nitrogen atom is protonated, forming a water-soluble salt. Neutral compounds (fats, waxes, steroids) remain in an immiscible organic phase and are discarded. Subsequent basification regenerates the free-base form of the alkaloid, which is then soluble in an organic solvent.

-

Protocol:

-

a. Acidification: Redissolve the methanolic residue in 5% aqueous hydrochloric acid (HCl).

-

b. Defatting: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of diethyl ether or n-hexane. Discard the organic layers, which contain neutral lipids and pigments.

-

c. Basification: Carefully add concentrated ammonium hydroxide (NH₄OH) to the aqueous layer with constant cooling until the pH reaches 9-10. A precipitate of crude alkaloids may form.

-

d. Free-Base Extraction: Extract the basified aqueous solution three to five times with an equal volume of chloroform or dichloromethane (DCM). The deprotonated alkaloid free bases will partition into the organic layer.

-

e. Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the total crude alkaloid fraction as a brownish solid.

-

-

Workflow Diagram: Crude Alkaloid Extraction

Caption: Step-by-step workflow for the acid-base extraction of crude alkaloids.

Part 3: Chromatographic Isolation and Purification

The crude alkaloid fraction is a complex mixture. Column chromatography is the primary technique used to separate protostephanine from other structurally related alkaloids like hasubanonine.[7]

Step-by-Step Protocol:

-

Column Chromatography (CC):

-

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) suspended in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Gradient Elution: Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding increasing percentages of methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

-

Fraction Collection: Collect eluent in fractions of equal volume (e.g., 20-25 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Rationale: TLC is an essential, rapid tool for analyzing the composition of the collected fractions and guiding the separation process.

-

Protocol: Spot a small amount of each fraction onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

-

Pooling: Combine fractions that show a prominent spot corresponding to the R_f value of protostephanine and a similar profile.

-

-

Final Purification and Crystallization:

-

Rationale: Fractions containing impure protostephanine may require further purification. Crystallization is the final step to obtain the compound in a highly pure, crystalline form.

-

Protocol: Pool the protostephanine-rich fractions and concentrate them. For final purification, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed. Dissolve the purified solid in a minimal amount of hot benzene or methanol and allow it to cool slowly.[1][8] Protostephanine will crystallize as a white solid. Filter the crystals and dry them under a vacuum.

-

Part 4: Physicochemical and Spectroscopic Characterization

Unequivocal identification of the isolated compound is achieved by comparing its physicochemical and spectroscopic data with reported values.

| Property | Description | Reference |

| Appearance | White crystalline solid | [1][8] |

| Molecular Formula | C₂₁H₂₇NO₄ | [1][8] |

| Molecular Weight | 357.44 g/mol | [1] |

| Melting Point | 75°C or 84-86°C (reports vary) | [1][8] |

| Optical Activity | Optically inactive | |

| Solubility | Soluble in chloroform, methanol, benzene | [1][8] |

Analytical Methods for Structural Confirmation:

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) should show a prominent ion at m/z 358.20 [M+H]⁺, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive for structure elucidation. The spectra should be compared with literature data to confirm the unique dibenz[d,f]azonine skeleton and the positions of the four methoxy groups and one N-methyl group.

-

Ultraviolet (UV) Spectroscopy: The UV spectrum in methanol should exhibit an absorption maximum characteristic of the chromophore, reported around 284 nm.

Conclusion

The isolation of protostephanine from Stephania japonica is a multi-stage process that leverages fundamental principles of natural product chemistry. The success of the protocol hinges on a systematic application of acid-base chemistry to achieve selective extraction, followed by meticulous chromatographic separation to resolve a complex alkaloidal mixture. Proper execution of the steps outlined in this guide, from careful botanical preparation to precise analytical characterization, enables the reliable procurement of pure protostephanine, making it available for further investigation into its pharmacological potential and unique chemical properties.

References

-

DrugFuture. (n.d.). Protostephanine. Chemical Index Database. Retrieved from [Link]

-

Li, Y., et al. (2024). Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis. PMC, PubMed Central. Retrieved from [Link]

-

Battersby, A. R., et al. (1968). Synthesis of Protostephanine by a Route Related to the Biosynthetic Pathway. RSC Publishing. Retrieved from [Link]

-

Qi, B., et al. (2023). Alkaloid variations within the genus Stephania (Menispermaceae) in China. ResearchGate. Retrieved from [Link]

-

Takeda, K. (1956). Alkaloid of Stephania japonica Miers On Protostephanine (12). J-Stage. Retrieved from [Link]

-

Takeda, K. (1956). Alkaloid of Stephania japonica Miers On Protostephanine (12). Oxford Academic. Retrieved from [Link]

-

Islam, M. D., et al. (2019). Exploration of Antidiabetic Activity of Stephania japonica Leaf Extract in Alloxan-Induced Swiss Albino Diabetic Mice. Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Kumar, A., et al. (2011). Pharmacognostical and phytochemical studies on leaves of Stephania japonica Linn. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Islam, M. T. (2019). Phytochemical and pharmacological review on Stephania japonica. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Battersby, A. R., et al. (1981). Biosynthesis. Part 23. Degradative studies on the alkaloids hasubanonine and protostephanine from Stephania japonica. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

- 1. Protostephanine [drugfuture.com]

- 2. jocpr.com [jocpr.com]

- 3. biomedres.us [biomedres.us]

- 4. Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of protostephanine by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis. Part 23. Degradative studies on the alkaloids hasubanonine and protostephanine from Stephania japonica - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Page loading... [guidechem.com]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Protostephanine in Plants

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Protostephanine, a structurally intriguing hasubanan alkaloid isolated from Stephania japonica, presents a fascinating case study in the elaborate biosynthetic capabilities of medicinal plants. As a member of the vast benzylisoquinoline alkaloid (BIA) family, its formation involves a complex series of stereospecific enzymatic reactions, culminating in a unique molecular architecture. This technical guide provides a comprehensive overview of the current understanding of protostephanine biosynthesis, beginning with the foundational pathways that construct the core benzylisoquinoline scaffold and progressing to the proposed key transformations of oxidative coupling, rearrangement, and reduction that define its unique structure. This document synthesizes evidence from biosynthetic studies, isotopic labeling experiments, and biomimetic chemical syntheses to offer an in-depth perspective for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Protostephanine and the Hasubanan Alkaloids

Protostephanine is a member of the hasubanan class of alkaloids, characterized by a complex tetracyclic ring system.[1] These natural products are primarily found in plants of the genus Stephania, which have a long history of use in traditional medicine.[1] The biological activities of hasubanan alkaloids are diverse, ranging from anti-inflammatory to neuroprotective effects, making their biosynthetic pathways a subject of considerable interest for potential biotechnological production and the development of novel therapeutic agents.

The Foundational Pathway: Biosynthesis of the Benzylisoquinoline Core

The biosynthesis of protostephanine, like all benzylisoquinoline alkaloids, begins with the aromatic amino acid L-tyrosine.[2] Two molecules of L-tyrosine are utilized to construct the fundamental 1-benzylisoquinoline scaffold, (S)-norcoclaurine, through a series of well-characterized enzymatic steps.[2][3]

Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA)

The initial steps involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4]

-

Dopamine Biosynthesis: L-tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TH) . Subsequently, DOPA decarboxylase (DODC) removes the carboxyl group from L-DOPA to yield dopamine.[5][6][7]

-

4-HPAA Biosynthesis: L-tyrosine undergoes transamination to 4-hydroxyphenylpyruvate, which is then decarboxylated to produce 4-HPAA.[4]

The Gateway Reaction: (S)-Norcoclaurine Synthesis

The crucial condensation of dopamine and 4-HPAA is catalyzed by (S)-norcoclaurine synthase (NCS) .[8][9] This enzyme facilitates a Pictet-Spengler reaction, forming the tetrahydroisoquinoline ring system and establishing the (S)-stereochemistry that is characteristic of most BIAs.[10][11] The reaction mechanism is proposed to proceed through a bifunctional catalytic process.[8]

Elaboration to the Central Intermediate: (S)-Reticuline

(S)-norcoclaurine undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield the pivotal branchpoint intermediate, (S)-reticuline.[12][13] The enzymes responsible for these transformations are:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT)

-

(S)-coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-hydroxylase (CYP80B) , a cytochrome P450-dependent monooxygenase.

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The formation of (S)-reticuline represents a critical juncture from which numerous BIA biosynthetic pathways diverge to produce a vast array of structurally diverse alkaloids, including morphine, codeine, and berberine.[14]

The Proposed Biosynthetic Pathway to Protostephanine

While the enzymatic machinery for the conversion of (S)-reticuline to protostephanine has not yet been fully elucidated, a chemically plausible pathway has been proposed based on biomimetic synthesis and tracer experiments in Stephania japonica. This proposed pathway involves three key transformations: oxidative phenolic coupling, a dienol-benzene rearrangement, and a final reduction.

The Crucial C-C Bond Formation: Oxidative Phenolic Coupling

The biosynthesis of the hasubanan skeleton is believed to proceed through an intramolecular oxidative phenolic coupling of a 1-benzylisoquinoline precursor, likely a derivative of (S)-reticuline.[15] This type of reaction is often catalyzed by cytochrome P450 monooxygenases in plants.[16] This coupling reaction would form a dienone intermediate, which has been named protostephanone . The synthesis of protostephanone and its subsequent conversion to protostephanine provides strong support for its role as a key intermediate.

A Key Skeletal Transformation: The Dienol-Benzene Rearrangement

Following the formation of protostephanone, a reduction of the ketone functionality would yield a dienol intermediate. This dienol is then proposed to undergo a dienol-benzene rearrangement, a type of molecular reorganization that would establish the characteristic bridged structure of the hasubanan core. While the precise enzymatic control of this rearrangement in vivo is unknown, acid-catalyzed versions of this reaction have been demonstrated in chemical syntheses.

The Final Step: Reduction to Protostephanine

The final step in the proposed pathway is the reduction of an intermediate enone to yield protostephanine. This reduction would likely be catalyzed by a reductase enzyme. Plant biosynthetic pathways for alkaloids often employ various reductases to achieve the final structural complexity.[17][18]

Experimental Evidence and Methodologies

The elucidation of alkaloid biosynthetic pathways relies heavily on a combination of isotopic labeling studies and the characterization of biosynthetic enzymes.

Isotopic Labeling Studies

Tracer experiments are fundamental to understanding biosynthetic pathways.[19] These studies involve feeding isotopically labeled precursors to the plant and then isolating the target natural product to determine the position and extent of isotope incorporation.

Table 1: Hypothetical Isotopic Labeling Data for Protostephanine Biosynthesis

| Labeled Precursor Administered | Expected Labeled Intermediate | Predicted Incorporation into Protostephanine | Analytical Method for Detection |

| [¹³C]-L-Tyrosine | [¹³C]-Dopamine, [¹³C]-4-HPAA | High | Mass Spectrometry (MS), NMR Spectroscopy |

| [¹⁴C]-(S)-Reticuline | - | Moderate to High | Scintillation Counting, Autoradiography |

| [²H]-Protostephanone | - | High | Mass Spectrometry (MS), NMR Spectroscopy |

Experimental Protocol: Isotopic Labeling in Stephania japonica

The following is a generalized protocol for conducting isotopic labeling experiments to investigate protostephanine biosynthesis.

-

Preparation of Labeled Precursor: Synthesize or procure the desired isotopically labeled precursor (e.g., [¹⁴C]-L-tyrosine, [³H]-(S)-reticuline).

-

Administration to Plants: Administer the labeled precursor to healthy Stephania japonica plants. This can be done through various methods, such as feeding through the roots, stem injection, or application to leaf surfaces.[20]

-

Incubation Period: Allow the plants to metabolize the labeled precursor for a defined period, typically ranging from several hours to a few days.

-

Harvesting and Extraction: Harvest the relevant plant tissues (e.g., roots, stems, leaves) and perform an alkaloid extraction. A common method involves pulverizing the tissue, basifying with a solution like ammonia, and extracting with an organic solvent such as chloroform.[21][22][23]

-

Purification of Protostephanine: Purify the extracted protostephanine using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Analysis of Isotope Incorporation: Analyze the purified protostephanine for the presence and location of the isotopic label using appropriate analytical techniques (e.g., liquid scintillation counting for ¹⁴C or ³H, mass spectrometry for ¹³C or ²H, and NMR spectroscopy for ¹³C).[24][25]

Regulation of Protostephanine Biosynthesis

The biosynthesis of BIAs is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls.[1] The expression of biosynthetic genes is often tissue-specific and can be induced by various developmental and environmental cues, such as wounding or pathogen attack. While the specific regulatory factors controlling the protostephanine branch of the BIA pathway are currently unknown, it is likely that transcription factors from families such as WRKY and bHLH play a significant role, as they have been implicated in the regulation of other BIA pathways.[2]

Future Perspectives and Conclusion

The biosynthesis of protostephanine represents a compelling area for future research. The advent of next-generation sequencing and functional genomics provides powerful tools to identify and characterize the elusive enzymes responsible for the key steps of oxidative coupling, rearrangement, and reduction. The recent sequencing of the Stephania japonica genome is a significant step in this direction. A complete understanding of the enzymatic machinery will not only illuminate the intricate chemical logic of hasubanan alkaloid formation but also pave the way for metabolic engineering approaches to produce these valuable compounds in microbial or plant-based systems. This in-depth knowledge is crucial for harnessing the full potential of these complex natural products for the development of new medicines.

References

- Boke, H., et al. (2015). Pso-miRNA13, miRNA408, and pso-miRNA2161 are three miRNAs identified to be involved in BIA biosynthesis regulation in opium poppy. Journal of Experimental Botany.

- Chen, S., et al. (2023). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Phytomedicine.

- Facchini, P. J. (1998). Developmental regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy plants and tissue cultures. Phytochemistry.

- Lichman, B. R., et al. (2010).

- Ilari, A., et al. (2009). Structural Basis of Enzymatic (S)-norcoclaurine Biosynthesis. Journal of Biological Chemistry.

- Bonamore, A., et al. (2007). Mechanistic Studies on Norcoclaurine Synthase of Benzylisoquinoline Alkaloid Biosynthesis: An Enzymatic Pictet-Spengler Reaction. Journal of the American Chemical Society.

- Moyano, L., et al. (2019). Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society.

- PubChem. (S)

- Guo, T., et al. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis.

- Wikipedia. (S)-norcoclaurine synthase. Wikipedia.

- Wang, Y., et al. (2023). Discovery, Structure, and Mechanism of the (R, S)-Norcoclaurine Synthase for the Chiral Synthesis of Benzylisoquinoline Alkaloids.

- Singh, O. P., et al. (2025). Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. Journal of Experimental Botany.

- Bonamore, A., et al. (2010). An enzymatic, stereoselective synthesis of (S)-norcoclaurine. New Journal of Chemistry.

- Samanani, N., et al. (2004). Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis. The Plant Journal.

- Caputi, L., et al. (2022). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. Journal of the American Chemical Society.

- Ilari, A., et al. (2009). ( S )-Norcoclaurine biosynthesis. The biosynthetic pathway leading to...

- Hagel, J. M., et al. (2025). Spatiotemporal dynamics of benzylisoquinoline alkaloid gene expression and co-expression networks during Papaver Somniferum developmental stages. Scientific Reports.

- Bonamore, A., et al. (2010). One-pot chemo-enzymatic synthesis of (S)-norcoclaurine from tyrosine and dopamine...

- O'Connor, S. E. (2010). reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis.

- Minami, H., et al. (2007). Microbial production of plant benzylisoquinoline alkaloids. PNAS.

- Guo, T., et al. (2021). Engineered pathways for production of (S)‐reticuline from glucose. Biotechnology and Bioengineering.

- Grothe, T., et al. (2001). Selected phenol-coupling reactions of alkaloid biosynthesis....

- Gogiashvili, M., et al. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry.

- Caputi, L., et al. (2022). Recycling upstream redox enzymes expands the regioselectivity of cycloaddition in pseudo-aspidosperma alkaloid biosynthesis.

- Lichman, B. R. (2021). Emerging functions within the enzyme families of plant alkaloid biosynthesis. Current Opinion in Plant Biology.

- O'Connor, S. E. (2010). Biosynthesis of (S)-reticuline, the central intermediate of...

- Ilari, A., et al. (2009). (PDF) Structural Basis of Enzymatic (S)-Norcoclaurine Biosynthesis.

- Dewick, P. M. (2002). 112 5. Biosynthesis of Alkaloid Natural Products 5.1. Alkaloids are derived from amino acids Nitrogen-containing compounds, wi. Medicinal Natural Products: A Biosynthetic Approach.

- Umetsu, Y., et al. (2025).

- Caputi, L., et al. (2022). Recycling upstream redox enzymes expands the regioselectivity of cycloaddition in pseudo-aspidosperma alkaloid biosynthesis. Journal of the American Chemical Society.

- Paul, D., et al. (2020). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis.

- Smith, A. B., et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Chemical Society Reviews.

- Vu, A. H., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Sciety.

- Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible.

- Vu, A. H., et al. (2025). Isotopic labelling analysis using single cell mass spectrometry. RSC Publishing.

- Kutchan, T. M. (1993). Enzymatic oxidations in the biosynthesis of complex alkaloids. Planta Medica.

- van der Heijden, R., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society.

- Xu, X., et al. (2025). Dopamine biosynthesis in plants. bioRxiv.

- Kumar, A., et al. (2024). A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS. International Journal of Pharmaceutical Sciences and Research.

- O'Connor, S. E. (2010). (PDF) Alkaloid Biosynthesis.

- Li, Y. (2011). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.

- Sari, D. P., et al. (2018). ISOLATION AND IDENTIFICATION OF ALKALOIDS EXTRACTED FROM DAYAK ONION (Eleutherinae palmifolia (L.) Merr). Rasayan Journal of Chemistry.

- Vyas, K. (2015). alkaloids and extraction of alkaloids. Slideshare.

- Vu, A. H., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.

- Dr. Oracle. (2025).

- Eisenstein, T. K. (2020). Dopamine synthesis relies on the conversion of tyrosine to...

- Kumar, R. (2019). The biosynthetic pathway of dopamine neurotransmitters. Tyrosine...

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. researchgate.net [researchgate.net]

- 17. Two reductases complete steroidal glycoalkaloids biosynthesis in potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural basis of enzymatic (S)-norcoclaurine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]

- 21. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 22. ijpsr.com [ijpsr.com]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. Isotopic Labeling Analysis using Single Cell Mass Spectrometry | Sciety Labs (Experimental) [labs.sciety.org]

- 25. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Architecture of Protostephanine: A Technical Guide to its Chemical Synthesis

Abstract

Protostephanine, a dibenz[d,f]azonine alkaloid isolated from Stephania japonica, presents a formidable challenge to synthetic chemists due to its unique nine-membered heterocyclic core and stereogenic center. This technical guide provides a comprehensive overview of the key strategies developed for the total synthesis of this intriguing natural product. We will delve into the intricacies of the seminal biomimetic approach, explore alternative synthetic routes, and discuss the prospects for an enantioselective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemical strategies to access this and related complex alkaloids.

Introduction: The Allure of Protostephanine

Natural products have long been a fertile ground for the discovery of novel chemical entities with significant biological activities. Among these, the alkaloids, with their diverse and often complex structures, hold a special place. Protostephanine, a member of the dibenz[d,f]azonine alkaloid family, is a compelling target for chemical synthesis. Its structure, characterized by a central nine-membered nitrogen-containing ring fused to two phenyl rings, has intrigued chemists since its isolation.

While specific pharmacological data for Protostephanine is limited, related bisbenzylisoquinoline alkaloids, such as cepharanthine, have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects[1]. The synthesis of Protostephanine, therefore, not only represents a significant intellectual challenge but also holds the potential for the development of novel therapeutic agents.

This guide will focus on the core chemical strategies that have been successfully employed to construct the Protostephanine scaffold, providing both a historical perspective and a forward-looking view on how this and similar molecules can be accessed with greater efficiency and stereocontrol.

The Biomimetic Approach: A Journey Inspired by Nature

The first successful total synthesis of Protostephanine was achieved by Battersby and his collaborators, who ingeniously mimicked the proposed biosynthetic pathway of the natural product.[2][3] This biomimetic strategy hinges on the construction of a 1-benzylisoquinoline precursor, which then undergoes a series of transformations, including oxidative coupling and rearrangement, to furnish the dibenz[d,f]azonine core.

The overall synthetic strategy is depicted below:

Caption: A simplified workflow of the biomimetic synthesis of Protostephanine.

Key Transformations in the Biomimetic Synthesis

The success of the biomimetic approach relies on several key chemical transformations:

-

Pschorr Cyclization: This reaction is employed to construct the dienone intermediate from a suitably substituted 1-benzylisoquinoline precursor. The reaction involves the diazotization of an amine followed by an intramolecular radical cyclization.

-

Stereoselective Reduction: The reduction of the dienone to the corresponding dienol is a critical step that sets the stage for the subsequent rearrangement. The stereochemistry of this reduction influences the efficiency of the rearrangement.

-

Acid-Catalyzed Dienol-Benzene Rearrangement: This is the cornerstone of the synthesis, where the dienol intermediate undergoes a Wagner-Meerwein type rearrangement to form the desired dibenz[d,f]azonine skeleton.

-

Final Reduction: The synthesis is completed by the reduction of the ketone functionality in the rearranged product to afford Protostephanine.

Detailed Experimental Protocol: Pschorr Cyclization to the Dienone Intermediate

The following protocol is a representative example of the Pschorr cyclization used in the Battersby synthesis.

Step-by-Step Methodology:

-

Diazotization: The 1-benzylisoquinoline precursor (1.0 eq) is dissolved in a mixture of glacial acetic acid and sulfuric acid at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

-

Cyclization: The cold diazonium salt solution is then added slowly to a vigorously stirred suspension of copper powder (2.0 eq) in water at 60-70 °C. The mixture is heated for an additional 1 hour.

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is made alkaline with ammonium hydroxide. The aqueous layer is extracted with chloroform. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the dienone intermediate.

A Practical Alternative: The Pecherer and Brossi Synthesis

An alternative and more practical approach to the synthesis of Protostephanine was reported by Pecherer and Brossi.[4] This route avoids the potentially low-yielding Pschorr cyclization and instead relies on a sequence of reactions to construct the nine-membered ring.

The key features of this synthesis include:

-

Construction of a Biphenyl Intermediate: The synthesis begins with the formation of a substituted biphenyl system, which already contains the two aromatic rings of the final product.

-

Ring Closure to Form the Azonine Core: The nine-membered ring is then formed through an intramolecular cyclization reaction.

The general approach is outlined below:

Caption: A generalized workflow of the practical synthesis of Protostephanine.

While this route is considered more "practical," obtaining detailed experimental procedures and yields from the original publication is crucial for a thorough evaluation.

The Quest for Enantioselectivity: A Modern Perspective

A significant limitation of the early syntheses of Protostephanine is the lack of enantiocontrol, yielding the natural product as a racemic mixture. For any potential therapeutic application, the synthesis of a single enantiomer is paramount. While a dedicated enantioselective total synthesis of Protostephanine has not been reported, modern synthetic methodologies offer several plausible strategies to achieve this goal.

One promising approach would involve the asymmetric synthesis of a key intermediate, such as a chiral 1-benzylisoquinoline precursor. This could be achieved through several methods, including:

-

Asymmetric Hydrogenation: The use of chiral catalysts to effect the enantioselective reduction of an enamine or imine intermediate.

-

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction.

-

Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.

Further research into the application of these modern techniques to the synthesis of the dibenz[d,f]azonine core is a promising avenue for future investigations.

Summary of Synthetic Strategies

The following table provides a high-level comparison of the two main synthetic routes to Protostephanine discussed in this guide.

| Feature | Biomimetic Synthesis (Battersby et al.) | Practical Synthesis (Pecherer & Brossi) |

| Key Strategy | Biomimetic oxidative coupling and rearrangement | Construction of a biphenyl intermediate followed by intramolecular cyclization |

| Starting Material | Substituted 1-benzylisoquinoline | Substituted biphenyl precursor |

| Key Reaction | Pschorr cyclization, Dienol-benzene rearrangement | Intramolecular ring-closing reaction |

| Stereocontrol | Racemic | Racemic |

| Reported Overall Yield | Not explicitly stated in communications | Not explicitly stated in the available abstract |

Conclusion and Future Directions

The chemical synthesis of Protostephanine has been a significant achievement in the field of natural product synthesis. The biomimetic approach pioneered by Battersby and colleagues stands as a testament to the power of understanding biosynthetic pathways to inform synthetic design. The practical synthesis developed by Pecherer and Brossi offers a valuable alternative for accessing this complex scaffold.

Looking ahead, the development of a concise and enantioselective synthesis of Protostephanine remains a worthy and important goal. The application of modern asymmetric catalysis and other stereocontrolled methodologies will be crucial in achieving this objective. Furthermore, a more detailed understanding of the pharmacological profile of Protostephanine and its individual enantiomers could unlock new opportunities for drug discovery and development. This in-depth technical guide serves as a foundation for future research in this exciting and challenging area of chemical science.

References

-

Pecherer, B., & Brossi, A. (1967). A practical synthesis of protostephanine. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]

-

Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of Protostephanine by a Route Related to the Biosynthetic Pathway. Chemical Communications (London), 1214–1215. [Link]

-

Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of protostephanine. Journal of the Chemical Society, Perkin Transactions 1, 2002–2012. [Link]

-

PubChem. (n.d.). Protostephanine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Tasmania. (2023). Synthetic approaches to Diebenz[d,f]azonine alkaloid derivatives and analogous systems. Figshare. [Link]

-

MDPI. (2022). Pharmacological Activity of Cepharanthine. [Link]

Sources

- 1. Index pages - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journal of the Chemical Society, Perkin Transactions 1 Home-Perkin Transactions 1 ceased publication in 2002. Organic & Biomolecular Chemistry is the RSC's journal for high-quality, original organic chemistry research. [pubs.rsc.org]

- 4. scispace.com [scispace.com]

Protostephanine physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Protostephanine

Introduction

Protostephanine is a naturally occurring alkaloid distinguished by its novel and complex molecular architecture. First isolated from the plant Stephania japonica, Miers, of the Menispermaceae family, it was the first known alkaloid to possess the unique 6,7,8,9-tetrahydro-5H-dibenz[d,f]azonine nine-membered ring system.[1] This structural feature sets it apart from more common alkaloid classes and has made it a subject of interest for synthetic chemists and pharmacologists. This guide provides a detailed overview of the core physical and chemical properties of protostephanine, offering foundational knowledge for researchers in natural product chemistry, medicinal chemistry, and drug development.

Section 1: Molecular Profile and Physicochemical Properties

The identity and behavior of a compound are fundamentally dictated by its structure and resulting physical properties. Protostephanine's characteristics are summarized below.

Molecular Structure

The core of protostephanine is the dibenz[d,f]azonine nucleus, which consists of a nine-membered ring containing a nitrogen atom, fused to two benzene rings. The structure is further characterized by four methoxy groups and an N-methyl substituent.

Caption: Standard workflow for spectroscopic characterization.

Section 3: Methodologies for Isolation and Analysis

The following protocols provide standardized, step-by-step methodologies for the isolation and characterization of protostephanine.

Protocol 1: Generalized Isolation of Protostephanine from Stephania japonica

This protocol is based on standard methods for alkaloid extraction.

-

Preparation of Plant Material: Air-dry the plant material (e.g., stems and roots of S. japonica) and grind it into a coarse powder.

-

Maceration: Moisten the powdered material with a dilute alkaline solution (e.g., 10% ammonium hydroxide) to liberate the free base form of the alkaloids. Macerate the basified material in a suitable organic solvent (e.g., methanol or chloroform) for 24-48 hours with occasional agitation.

-

Extraction: Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: Dissolve the crude extract in a 5% hydrochloric acid solution. Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove neutral compounds like fats and waxes.

-

Liberation and Re-extraction: Basify the acidic aqueous layer with ammonium hydroxide to a pH of 9-10. This precipitates the alkaloids. Extract the liberated alkaloids into an organic solvent like chloroform or dichloromethane.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate. Subject the resulting crude alkaloid mixture to column chromatography (e.g., silica gel or alumina) with a gradient solvent system (e.g., chloroform-methanol) to isolate protostephanine. Monitor fractions using Thin Layer Chromatography (TLC).

-

Crystallization: Recrystallize the purified protostephanine from a suitable solvent (e.g., benzene or methanol) to obtain white crystals. [1]

Protocol 2: Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of purified protostephanine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of protostephanine with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, dissolve a small amount in a volatile solvent like chloroform, place a drop on a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Mass Spectrometry (HRMS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). The sample is typically introduced into the mass spectrometer via direct infusion or liquid chromatography using an electrospray ionization (ESI) source.

Section 4: Chemical Synthesis and Reactivity

The unique dibenz[d,f]azonine skeleton of protostephanine has presented a significant challenge and opportunity for synthetic organic chemists. Several total syntheses have been reported, providing definitive proof of its structure and enabling access to analogs for structure-activity relationship studies. [2][3][4] A notable synthetic strategy mimics the proposed biosynthetic pathway. [4][5]This approach involves the construction of a 1-benzylisoquinoline precursor, which undergoes oxidative coupling (phenolic oxidation) to form a dienone intermediate named protostephanone. [4]Subsequent rearrangement and reduction steps convert this intermediate into the target protostephanine molecule. This biomimetic synthesis not only achieves the construction of the complex ring system but also lends support to the proposed natural pathway for its formation in Stephania japonica.

Caption: Conceptual biomimetic synthesis pathway to Protostephanine.

Conclusion

Protostephanine is a structurally unique alkaloid defined by its dibenz[d,f]azonine core. Its key properties—being a white crystalline solid with a distinct melting point range and solubility in organic solvents—are foundational to its study. The structural elucidation of protostephanine is definitively achieved through a combination of NMR, IR, and MS spectroscopic techniques, which together provide an unambiguous fingerprint of its complex framework. The successful total syntheses, particularly those mirroring its natural biosynthetic route, have not only confirmed its structure but also highlighted its chemical reactivity and provided pathways for further investigation into this fascinating class of molecules.

References

-

Pecherer, B., & Brossi, A. (1967). A practical synthesis of protostephanine. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]

-

DrugFuture. (n.d.). Protostephanine. Chemical Index Database. Retrieved from [Link]

-

Pecherer, B., & Brossi, A. (1967). A practical synthesis of protostephanine. PubMed. Retrieved from [Link]

-

Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of Protostephanine by a Route Related to the Biosynthetic Pathway. Chemical Communications (London), (20), 1214–1216. [Link]

-

Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of protostephanine by a route related to the biosynthetic pathway. Royal Society of Chemistry. Retrieved from [Link]

-

Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of protostephanine. Journal of the Chemical Society, Perkin Transactions 1, 2002–2009. [Link]

-

National Center for Biotechnology Information. (n.d.). Protostephanine. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Spectroscopy (NMR, IR, MS, UV-Vis). Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. Protostephanine [drugfuture.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A practical synthesis of protostephanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of protostephanine by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis along biosynthetic pathways. Part 2. Synthesis of protostephanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Foreword

The intricate molecular architectures found in nature have perpetually challenged and inspired synthetic chemists while offering a profound reservoir of potential therapeutic agents. Among these, the hasubanan class of alkaloids, isolated primarily from plants of the Menispermaceae family, presents a compelling case study.[1] These compounds, characterized by a unique and rigid aza-propellane framework, have captivated researchers for over six decades.[1] This guide provides a comprehensive exploration of protostephanine, a representative hasubanan alkaloid, and its congeners. We will traverse the path from their initial discovery and isolation to the elegant strategies devised for their total synthesis, which often mirror their own biosynthesis. Furthermore, we will delve into their emerging pharmacological activities, offering a perspective on their potential in modern drug development. This document is intended for researchers, chemists, and pharmacologists engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Chapter 1: Discovery, Isolation, and Structural Elucidation

The story of hasubanan alkaloids is rooted in the exploration of traditional medicinal plants. These compounds are predominantly found in various species of the genus Stephania, which has a long history of use in traditional Chinese medicine.[1] The journey from crude plant extract to a pure, structurally defined molecule is a testament to the evolution of phytochemical techniques.

Initial Discovery

Protostephanine was first isolated from the Japanese plant Stephania japonica. Its structure was found to be novel and was ultimately confirmed through chemical synthesis.[2] This discovery spurred further investigation into the chemical constituents of related plants, leading to the identification of a growing family of over 80 hasubanan alkaloids.[1] Recent phytochemical studies on species like Stephania longa and Stephania hernandifolia continue to yield new members of this class, such as stephalonines Q, R, and S.[3][4]

Modern Isolation Methodologies

The isolation of individual alkaloids from a complex plant matrix is a significant challenge. Modern approaches have shifted towards more efficient and targeted methods. A particularly effective strategy is ¹H NMR-guided fractionation. This technique allows researchers to rapidly screen chromatographic fractions for the characteristic proton signals of the hasubanan scaffold, thereby prioritizing fractions that contain the target compounds for further purification. This avoids the laborious isolation of common, abundant metabolites and accelerates the discovery of novel structures.[5][6]

The Challenge of Structure Elucidation

Determining the absolute configuration of the complex, three-dimensional hasubanan core requires a suite of advanced analytical techniques. The process is a systematic puzzle-solving endeavor:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the precise molecular formula, the first crucial piece of information.[3]

-

Nuclear Magnetic Resonance (NMR): One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are the cornerstones of structure elucidation. These techniques map the connectivity of atoms within the molecule, allowing for the assembly of the core structure and the placement of substituent groups.[3]

-

X-ray Crystallography: When a suitable crystal can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecule's three-dimensional structure and stereochemistry, serving as the gold standard for structural confirmation.[3]

The combination of these methods provides the high level of certainty required to definitively characterize these complex natural products, as demonstrated in the structural elucidation of numerous tryptamine-based alkaloids.[7][8]

Core Hasubanan Skeleton

The fundamental architecture of all hasubanan alkaloids is the [4.3.3] aza-propellane framework, as illustrated below. Variations within the family arise from different oxygenation patterns, N-alkylation, and other modifications on this core.

Caption: Generalized core structure of the hasubanan alkaloids.

Chapter 2: The Biosynthetic Pathway - Nature's Blueprint

Understanding how nature constructs complex molecules provides profound insights for synthetic chemistry. The biosynthesis of hasubanan alkaloids is believed to follow a pathway common to many related compounds, such as morphine, originating from simple amino acid precursors.[9]

Precursors and Key Transformations

The hasubanan skeleton is derived from benzylisoquinoline alkaloids, which themselves are formed from the condensation of two molecules of the amino acid L-tyrosine.[1][10] The crucial transformation that defines the hasubanan structure is a regio- and stereoselective intramolecular C-C phenolic oxidative coupling.[9] This type of reaction is a powerful bond-forming strategy used widely in nature to construct complex polycyclic systems from simpler phenolic precursors.[11][12][13]

The Role of Phenolic Oxidative Coupling

Pioneering work by D.H.R. Barton first proposed that the hasubanan framework could arise from a benzylisoquinoline precursor through phenolic oxidation.[2] This hypothesis suggests that an enzyme, likely a cytochrome P450-dependent oxidase, catalyzes the coupling of two phenolic rings within the precursor molecule.[9] This key step forges the carbon-carbon bond that creates the characteristic bridged structure, leading to an intermediate known as a dienone. Subsequent enzymatic reduction and rearrangement steps then furnish the final protostephanine molecule. This elegant cascade highlights nature's efficiency in building molecular complexity.

Proposed Biosynthetic Pathway of Protostephanine

Caption: Proposed biosynthetic pathway of protostephanine.

Chapter 3: The Art of Synthesis - Mimicking Nature

The total synthesis of a complex natural product is a benchmark of chemical prowess. For protostephanine, synthetic strategies have often been "biomimetic," meaning they are designed to imitate the key steps of the proposed biosynthetic pathway.[14] This approach is not only elegant but can also be highly efficient.

Biomimetic Synthesis of Protostephanine

A landmark synthesis by Battersby and coworkers beautifully demonstrated the feasibility of the proposed biosynthetic route in the laboratory.[2][15] Their strategy hinged on replicating the key phenolic oxidative coupling step.

The core workflow can be summarized as follows:

-

Precursor Synthesis: A suitable 1-benzylisoquinoline precursor is first synthesized through well-established methods.

-

Oxidative Coupling/Cyclization: The key C-C bond is formed. This has been achieved in two primary ways:

-

Phenol Coupling: Using an oxidizing agent like potassium ferricyanide to directly mimic the enzymatic coupling, which forms the dienone intermediate.[2]

-

Pschorr Cyclization: An alternative, often more efficient, chemical method that involves diazotization of an amine followed by an intramolecular radical cyclization to yield the same dienone, named protostephanone.[2][14]

-

-

Intermediate Manipulation: The resulting dienone (protostephanone) is then chemically modified. It is first reduced, typically with a hydride reagent like sodium borohydride, to form a mixture of dienols.

-

Rearrangement and Final Reduction: The dienol intermediate is treated with acid, which catalyzes a skeletal rearrangement. A final reduction step then yields protostephanine, completing a synthesis that closely mirrors nature's own pathway.[2][14][15]

Synthetic Workflow Overview

Caption: Key stages in the biomimetic total synthesis of protostephanine.

Chapter 4: Pharmacological Potential and Future Directions

While the structural complexity of hasubanan alkaloids is of great academic interest, their potential biological activity is the primary driver for their investigation in drug development.

Known Biological Activities

Research into the pharmacology of hasubanan alkaloids is an emerging field. However, initial studies have revealed promising activities.

-

Anti-neuroinflammatory Effects: Certain hasubanan alkaloids isolated from Stephania longa have demonstrated potent anti-neuroinflammatory effects in cellular assays, showing greater activity than the clinical standard, minocycline.[5] This suggests potential applications in neurodegenerative diseases where inflammation plays a key role.

-

Related Alkaloid Activities: The broader family of isoquinoline alkaloids, to which hasubanans belong, is rich in biological activity. For example, protopine, found in related plant families, exhibits a wide range of effects including anti-inflammatory, analgesic, and anti-cancer properties.[16][17] Cepharanthine, a bisbenzylisoquinoline alkaloid, also has a long history of clinical use with diverse pharmacological actions.[18] These examples underscore the therapeutic potential encoded within this structural class.

Quantitative Data on Bioactivity

| Compound | Biological Activity | Model System | Potency (IC₅₀) | Reference |

| Hasubanan Alkaloid (Compound 3) | Anti-neuroinflammatory | LPS-activated BV2 microglia | 1.8 µM | [5] |

| Hasubanan Alkaloid (Compound 12) | Anti-neuroinflammatory | LPS-activated BV2 microglia | 11.1 µM | [5] |

| Minocycline (Control) | Anti-neuroinflammatory | LPS-activated BV2 microglia | 15.5 µM | [5] |

| Protopine | Anti-inflammatory | Carrageenan-induced rat paw edema | 50-100 mg/kg (in vivo) | [16] |

Future Perspectives

The unique, rigid scaffold of the hasubanan alkaloids makes them attractive templates for medicinal chemistry. Future research will likely focus on:

-

Mechanism of Action Studies: Identifying the specific protein targets and signaling pathways modulated by these alkaloids is crucial to understanding their therapeutic effects.

-

Structure-Activity Relationship (SAR): Synthesizing a library of analogues to determine which parts of the molecule are essential for activity will guide the design of more potent and selective compounds.

-

Expansion of Screening: Testing these compounds against a wider range of biological targets, including cancer cell lines, viruses, and receptors involved in pain and CNS disorders, could uncover new therapeutic applications.

Chapter 5: Key Experimental Protocols

To provide practical insight, this section details generalized protocols for the isolation and synthesis of these alkaloids, based on published methodologies.

Protocol 5.1: ¹H NMR-Guided Isolation of Hasubanan Alkaloids

This protocol is a generalized representation based on methodologies for isolating alkaloids from Stephania species.[5][6]

-

Extraction: Dried and powdered plant material (e.g., whole plants of Stephania longa) is extracted exhaustively with an organic solvent such as methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane) to afford the crude alkaloidal extract.

-

Initial Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., dichloromethane/methanol).

-

¹H NMR Screening: Each fraction collected is concentrated, and a ¹H NMR spectrum is acquired. The spectra are analyzed for characteristic signals of the hasubanan core (e.g., specific aromatic protons, methoxy groups, and signals in the aliphatic region).

-

Targeted Purification: Fractions showing the desired ¹H NMR fingerprints are pooled and subjected to further rounds of purification using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) until pure compounds are isolated.

-

Structure Confirmation: The structure of each isolated pure compound is confirmed using HR-MS, 1D/2D NMR, and comparison with literature data.

Protocol 5.2: Biomimetic Synthesis of Protostephanone via Pschorr Cyclization

This protocol is based on the synthetic route to protostephanone, a key intermediate for protostephanine.[2][14]

-

Precursor Preparation: The amino-substituted 1-benzylisoquinoline precursor is synthesized via standard, multi-step organic chemistry methods.

-

Diazotization: The precursor amine (1 equivalent) is dissolved in a mixture of aqueous sulfuric acid and acetic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is added dropwise while maintaining the low temperature. The reaction is stirred for 15-30 minutes to form the diazonium salt intermediate.

-

Pschorr Cyclization: The cold diazonium salt solution is added slowly to a vigorously stirred, heated suspension of copper powder in water. The reaction is maintained at an elevated temperature (e.g., 80-90 °C) for a period to allow for the intramolecular cyclization to occur, with evolution of nitrogen gas.

-

Workup and Extraction: After cooling, the reaction mixture is basified with ammonium hydroxide and extracted several times with an organic solvent (e.g., chloroform). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or alumina to yield protostephanone.

-

Characterization: The identity and purity of the product are confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with reported values. The characteristic dienone carbonyl stretch in the IR spectrum (around 1660 cm⁻¹) is a key diagnostic feature.[2]

Conclusion

Protostephanine and the broader hasubanan family of alkaloids represent a fascinating intersection of natural product chemistry, biosynthetic inquiry, and synthetic innovation. Their discovery, guided by traditional medicine and accelerated by modern analytical techniques, has unveiled a unique molecular scaffold. The elegant biomimetic syntheses not only validated the proposed biosynthetic pathways but also provided access to these complex molecules for further study. With initial reports of potent anti-neuroinflammatory activity, the hasubanan alkaloids stand as promising leads for the development of new therapeutics. The continued exploration of this chemical space is certain to yield further insights into both fundamental chemistry and applied pharmacology.

References

-

Zhang, X., et al. (2023). ¹H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. Bioorganic Chemistry, 139, 106717. [Link]

-

D'Agostino, M., et al. (2023). Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective. Bohrium, [Link]

-

Grothe, T., et al. (2002). Selected phenol-coupling reactions of alkaloid biosynthesis. Phytochemistry Reviews, 1, 3-21. [Link]

-

Battersby, A. R., et al. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of protostephanine. Journal of the Chemical Society, Perkin Transactions 1, 2002-2015. [Link]

-

Zhang, X., et al. (2023). ¹H-NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. ResearchGate. [Link]

-

Lin, R. X., et al. (2022). Three new hasubanan-type alkaloids from the Stephania longa. Natural Product Research, 36(21), 5481-5487. [Link]

-

D'Agostino, M., et al. (2023). Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective. ResearchGate. [Link]

-

Draper, E. R., & Stengle, T. W. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Organic & Biomolecular Chemistry, 21(27), 5586-5606. [Link]

-

Battersby, A. R., et al. (1968). Synthesis of protostephanine by a route related to the biosynthetic pathway. Chemical Communications (London), (20), 1214-1216. [Link]

-

Pecherer, B., & Brossi, A. (1967). A practical synthesis of protostephanine. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]

-

Battersby, A. R., et al. (1968). Synthesis of Protostephanine by a Route Related to the Biosynthetic Pathway. Chemical Communications (London). [Link]

-

Neuhas, W., & Kozlowski, M. C. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 54(7), 1764–1779. [Link]

-

Draper, E. R., & Stengle, T. W. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Oxidative coupling of phenols. In Wikipedia. Retrieved January 8, 2026. [Link]

-

Battersby, A. R., et al. (1968). Synthesis of protostephanine by a route related to the biosynthetic pathway. Chemical Communications (London). [Link]

-

Cordell, G. A., & Choi, T. (n.d.). Alkaloids and their Biosynthesis. EOLSS. [Link]

-

ResearchGate. (n.d.). Tropane and Related Alkaloids. [Link]

-

Zhang, Y., et al. (2021). Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. Molecules, 27(1), 143. [Link]

-

Foo, K., et al. (2011). Total Synthesis-Guided Structure Elucidation of (+)-Psychotetramine. Angewandte Chemie International Edition, 50(12), 2716–2719. [Link]

-

Imperial College London. (n.d.). Biosynthesis of Alkaloids. [Link]

-

Li, Y., et al. (2023). Pharmacological Activity of Cepharanthine. Molecules, 28(10), 4066. [Link]

-

Villca-Ayala, J., et al. (2024). Ethnomedicinal Uses, Phytochemistry, Pharmacological Activities, and Toxicology of the Subfamily Gomphrenoideae (Amaranthaceae): A Comprehensive Review. Plants, 13(1), 123. [Link]

-

ResearchGate. (2021). Anti-inflammatory activities of protopine. [Link]

-

Gu, L., et al. (2018). Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. Phytochemistry Reviews, 17(1), 1–16. [Link]

-

Foo, K., et al. (2011). Total synthesis guided structure elucidation of (+)-psychotetramine. Angewandte Chemie International Edition in English, 50(12), 2716–2719. [Link]

-

Zhang, Y., et al. (2024). A Pharmacokinetic–Pharmacodynamic Study of Protosappanoside D, a Component Derived from Biancaea decapetala Extracts, for Its Anti-Inflammatory Effects. Molecules, 29(11), 2603. [Link]

Sources

- 1. Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Synthesis of protostephanine by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis–Guided Structure Elucidation of (+)-Psychotetramine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis guided structure elucidation of (+)-psychotetramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eolss.net [eolss.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis along biosynthetic pathways. Part 2. Synthesis of protostephanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of protostephanine by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 16. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Protostephanine biosynthetic pathway studies

An In-Depth Technical Guide to the Study of the Protostephanine Biosynthetic Pathway

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protostephanine is a structurally unique hasubanan alkaloid isolated from plants of the Stephania genus, notably Stephania japonica. Its novel tetracyclic core, featuring a characteristic dienone system, has intrigued chemists and pharmacologists alike. Unlike more common benzylisoquinoline alkaloids (BIAs), the biosynthesis of protostephanine involves a significant oxidative rearrangement of a protoberberine-type precursor. This guide provides a comprehensive overview of the current understanding of the protostephanine biosynthetic pathway. We will delve into the foundational precursor relationships, explore the key experimental methodologies used to elucidate the pathway—from classical isotopic labeling to modern transcriptomics—and present detailed protocols for core experimental procedures. This document is designed to serve as a technical resource, explaining not just the steps of the pathway but the scientific rationale and causality behind the experimental designs used to uncover them.

The Biosynthetic Origin: A Link to the Protoberberine Alkaloid Superfamily

The journey to protostephanine begins deep within the well-established benzylisoquinoline alkaloid (BIA) pathway. BIAs are a vast and diverse class of plant secondary metabolites derived from the amino acid L-tyrosine. The biosynthesis of the protostephanine skeleton is intrinsically linked to and diverges from the pathway leading to protoberberine alkaloids like berberine.[1][2]

The foundational steps involve the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS) , forms the central BIA intermediate, (S)-norcoclaurine. A series of subsequent methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs) and cytochrome P450 monooxygenases, leads to the pivotal branch-point intermediate, (S)-reticuline .

From (S)-reticuline, the pathway to protoberberines is initiated by the berberine bridge enzyme (BBE) .[3] BBE is a flavin-dependent oxidase that catalyzes an intramolecular C-C bond formation, converting the N-methyl group of (S)-reticuline into the "berberine bridge" at C-8, thereby forming the tetracyclic core of (S)-scoulerine .[3][4] (S)-scoulerine is the common precursor to a vast array of protoberberine alkaloids and is the critical jumping-off point for the proposed protostephanine branch.[4]

Proposed Pathway: The Oxidative Rearrangement to the Hasubanan Core

While the early steps leading to (S)-scoulerine are well-characterized, the precise enzymatic transformations leading from the protoberberine scaffold to the hasubanan skeleton of protostephanine are not yet fully elucidated. The currently accepted hypothesis is based on chemical synthesis studies that mimic a plausible biosynthetic route.[5][6] This proposed pathway involves a critical oxidative rearrangement of a protoberberine derivative.

The key steps are hypothesized as follows:

-

Modification of the Protoberberine Core: (S)-scoulerine likely undergoes further enzymatic modifications (e.g., hydroxylations, methylations) on its tetracyclic ring system.

-

Phenolic Oxidation and Dienone Formation: A key step is the phenolic oxidation of a tetrahydroprotoberberine intermediate. This type of reaction is typically catalyzed by cytochrome P450 enzymes and would generate a highly reactive dienone intermediate.[6]

-

Rearrangement and Fragmentation: The dienone intermediate is then proposed to undergo a complex skeletal rearrangement. This process involves the cleavage of a C-N bond and the formation of the new bridged ring system characteristic of the hasubanan alkaloids, ultimately leading to a protostephanone-like structure.[5][6]

-

Final Reductive Step: The pathway likely concludes with the reduction of a ketone functionality to the corresponding alcohol, yielding protostephanine.[6]

The following diagram illustrates the proposed biosynthetic transformation from the protoberberine core.

Caption: Proposed biosynthetic route to protostephanine from (S)-reticuline.

Methodologies for Pathway Elucidation

Unraveling a complex biosynthetic pathway like that of protostephanine requires a multi-faceted approach, combining classical biochemical techniques with modern genomics.

Isotopic Labeling Studies: Tracing the Atoms

Causality: The foundational method for pathway discovery is isotopic labeling.[7] By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (¹⁴C), researchers can trace the metabolic fate of these atoms into the final natural product.[8] Analyzing the position of the labels in the final protostephanine molecule using NMR or mass spectrometry provides definitive evidence of the precursor-product relationship and can reveal the nature of skeletal rearrangements. For example, feeding with labeled L-tyrosine can confirm its role as the primary building block for the entire isoquinoline skeleton.[8]